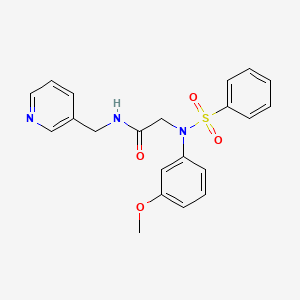
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as MPSPG, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of MPSPG involves its inhibition of the enzyme DPP-IV. DPP-IV is responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, MPSPG increases the levels of incretin hormones, which leads to an increase in insulin secretion and a decrease in blood glucose levels. Additionally, MPSPG has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPSPG have been extensively studied. In animal studies, MPSPG has been shown to improve glucose tolerance and insulin sensitivity, which makes it a promising candidate for the treatment of type 2 diabetes. Additionally, MPSPG has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPSPG is its specificity for the enzyme DPP-IV. This makes it a valuable tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. Additionally, MPSPG has been shown to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of MPSPG is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of MPSPG. One area of interest is the development of MPSPG derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of MPSPG in the treatment of type 2 diabetes and other inflammatory diseases. Finally, the role of DPP-IV in other physiological processes, such as immune function and cancer, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
MPSPG has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes MPSPG a promising candidate for the treatment of type 2 diabetes. Additionally, MPSPG has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-9-5-8-18(13-19)24(29(26,27)20-10-3-2-4-11-20)16-21(25)23-15-17-7-6-12-22-14-17/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGNCYQFFQDEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzimidazol-2-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467483.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B3467486.png)
![ethyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3467492.png)

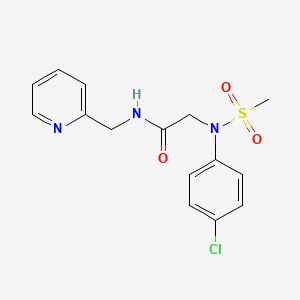
![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3467526.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467530.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3467531.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467533.png)
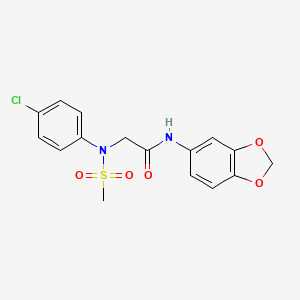
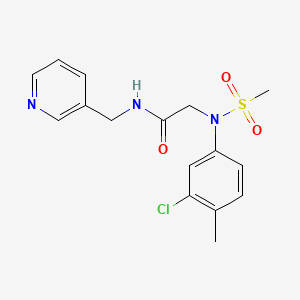
![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B3467541.png)
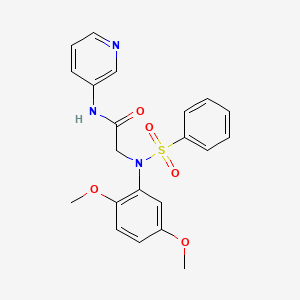
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3467572.png)